N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide
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Overview
Description
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide is a chemical compound with the molecular formula C17H21NO.BrH. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a cyclopentanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with cyclopentanamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene ring can undergo reduction to form a dihydronaphthalene derivative.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-naphthylmethylcyclopentanamine.
Reduction: Formation of dihydro-4-methoxy-1-naphthylmethylcyclopentanamine.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide
- N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide
- N-[(4-methoxy-1-naphthyl)methyl]cyclopentylamine hydrobromide
Uniqueness
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide is unique due to its specific structural features, such as the presence of a cyclopentanamine moiety and a methoxy-substituted naphthalene ring.
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-19-17-11-10-13(12-18-14-6-2-3-7-14)15-8-4-5-9-16(15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFQDUIIYUYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCC3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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